Phomopsin A
Overview
Description
Sulindac sulfone is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is known for its anti-inflammatory and anticancer properties. Unlike its parent compound, sulindac sulfone does not inhibit cyclooxygenase enzymes, which are responsible for the anti-inflammatory effects of NSAIDs. Instead, it exerts its effects through different mechanisms, making it a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
Phomopsin A, a potent mycotoxin, primarily targets dimeric tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell movement, and facilitating cell division .
Mode of Action
This compound interacts with its target by binding selectively to dimeric tubulin at a site overlapping that of vinblastine and maytansine . This binding inhibits the formation of the microtubule spindle, thereby blocking cell division . Uniquely, this compound also protects tubulin from decay .
Biochemical Pathways
This compound is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide) and is part of a widespread pathway for the biosynthesis of a family of fungal cyclic RiPPs, termed dikaritins . The compound is produced by the fungus Diaporthe toxica, formerly known as Phomopsis leptostromiformis .
Result of Action
The binding of this compound to tubulin disrupts microtubular functions, leading to potent antimitotic activity . This disruption can cause hepatotoxicity in various animal species when exposed to sufficient doses . This compound has also been found to be hepatocarcinogenic in rats .
Action Environment
The fungus’s growth and the subsequent toxin production are influenced by environmental conditions, particularly water activity . Proper drying and storage of lupins and other grain legumes are crucial for product safety as elevated water activity can significantly impact the formation of this compound .
Biochemical Analysis
Biochemical Properties
Phomopsin A is a cyclic hexapeptide mycotoxin . It is produced by Diaporthe toxica, which can cause infections in lupine plants and harvested seeds . The formation of this compound has been investigated under different storage conditions .
Cellular Effects
This compound has shown severe toxic effects in animal studies . It binds to β-tubulin in a vinca domain, partly overlapping with the site targeted by vinblastine and other tubulin inhibitors .
Molecular Mechanism
This compound is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide). It is converted to an N,N-dimethylated congener (phomopsin E) by an S-adenosylmethionine-dependent α-N-methyltransferase .
Temporal Effects in Laboratory Settings
The production of this compound was investigated under different storage conditions. After 14 days at a water activity value of 0.98, the fungi produced 4.49 to 34.3 mg/kg this compound .
Dosage Effects in Animal Models
In animal studies, 15 daily subcutaneous doses of 150 μg this compound/kg body weight, providing a total administered dose of 2.25 mg/kg body weight, resulted in 100% lethality .
Metabolic Pathways
This compound is a fungal RiPP and is part of a widespread pathway for the biosynthesis of a family of fungal cyclic RiPPs, termed dikaritins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulindac sulfone can be synthesized from sulindac through an oxidation process. The typical synthetic route involves the oxidation of sulindac using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of sulindac sulfone follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of sulindac sulfone .
Chemical Reactions Analysis
Types of Reactions
Sulindac sulfone undergoes several types of chemical reactions, including:
Oxidation: Sulindac is oxidized to form sulindac sulfone.
Reduction: Sulindac sulfone can be reduced back to sulindac or further reduced to sulindac sulfide.
Substitution: Sulindac sulfone can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulindac sulfone.
Reduction: Sulindac, sulindac sulfide.
Substitution: Various substituted sulfone derivatives.
Scientific Research Applications
Sulindac sulfone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying sulfone chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential anticancer properties, particularly in the prevention and treatment of colorectal cancer.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Sulindac: The parent compound, a nonsteroidal anti-inflammatory drug.
Sulindac Sulfide: Another metabolite of sulindac, known for its anti-inflammatory effects.
Other NSAIDs: Such as ibuprofen and aspirin, which also have anti-inflammatory properties but different mechanisms of action.
Uniqueness
Sulindac sulfone is unique in that it does not inhibit cyclooxygenase enzymes like other NSAIDs. Instead, it exerts its effects through the inhibition of type 5 cyclic GMP phosphodiesterases and other pathways. This makes it a valuable compound in cancer research and other scientific studies .
Properties
IUPAC Name |
(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFRRYBYQKPKSY-AJSRVUJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017600 | |
Record name | Phomopsin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64925-80-0 | |
Record name | Phomopsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phomopsin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phomopsin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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